2-Methylnonyl methacrylate
Description
It belongs to the family of alkyl methacrylates, characterized by a methacryloyl group (CH₂=C(CH₃)COO−) bonded to a branched nonyl chain (C₁₀H₂₁). This compound is primarily used in polymer formulations, where its long, branched alkyl chain imparts flexibility, hydrophobicity, and plasticizing effects to acrylic copolymers. While specific data on 2-methylnonyl methacrylate are absent in the provided evidence, its properties can be inferred from structurally similar methacrylates discussed below .
Properties
CAS No. |
67905-49-1 |
|---|---|
Molecular Formula |
C14H26O2 |
Molecular Weight |
226.35 g/mol |
IUPAC Name |
2-methylnonyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C14H26O2/c1-5-6-7-8-9-10-13(4)11-16-14(15)12(2)3/h13H,2,5-11H2,1,3-4H3 |
InChI Key |
HVRYPBMZOOJQMD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(C)COC(=O)C(=C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylnonyl methacrylate typically involves the esterification of methacrylic acid with 2-methylnonanol. This reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester .
Industrial Production Methods
In industrial settings, the production of 2-Methylnonyl methacrylate can be achieved through continuous esterification processes. These processes often involve the use of large-scale reactors and advanced separation techniques to purify the final product. The use of catalysts and optimized reaction conditions ensures high yields and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
2-Methylnonyl methacrylate can undergo various chemical reactions, including:
Polymerization: It can be polymerized to form homopolymers or copolymers with other monomers.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield methacrylic acid and 2-methylnonanol.
Transesterification: It can react with other alcohols to form different methacrylate esters.
Common Reagents and Conditions
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used.
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Transesterification: Catalysts such as titanium alkoxides or sodium methoxide are used.
Major Products Formed
Polymerization: Polymers and copolymers with varying properties.
Hydrolysis: Methacrylic acid and 2-methylnonanol.
Transesterification: Different methacrylate esters depending on the alcohol used.
Scientific Research Applications
2-Methylnonyl methacrylate has several applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers for various applications.
Biology: Utilized in the development of biocompatible materials for medical devices and drug delivery systems.
Medicine: Employed in the formulation of dental materials and bone cements.
Mechanism of Action
The mechanism of action of 2-Methylnonyl methacrylate primarily involves its ability to undergo polymerization. The ester group in the compound can participate in free radical polymerization, leading to the formation of long polymer chains. These polymers can then be used to create materials with specific properties, such as flexibility, durability, and chemical resistance .
Comparison with Similar Compounds
Structural and Functional Group Analysis
Methacrylates differ in their ester substituents, which dictate their physical and chemical behavior. Below is a comparison of 2-methylnonyl methacrylate with key analogues:
Methyl Methacrylate (MMA)
- Structure : CH₂=C(CH₃)COOCH₃.
- Properties : Short-chain ester with high glass transition temperature (Tg ≈ 105°C), high rigidity, and moderate hydrophobicity.
- Applications : PMMA (plexiglass), adhesives, and coatings .
- Contrast with 2-Methylnonyl Methacrylate: The branched nonyl chain in 2-methylnonyl methacrylate reduces Tg significantly (estimated Tg < -20°C) and enhances flexibility, making it suitable for elastomers and impact modifiers .
2-Hydroxyethyl Methacrylate (HEMA)
- Structure : CH₂=C(CH₃)COO(CH₂)₂OH.
- Properties : Hydrophilic due to terminal hydroxyl group; Tg ≈ 55°C.
- Applications : Hydrogels, contact lenses, and biomedical coatings .
- Contrast: 2-Methylnonyl methacrylate is hydrophobic and lacks reactive groups, favoring applications in waterproof coatings rather than biomedical systems .
Iso-Tridecyl Methacrylate
- Structure : CH₂=C(CH₃)COO(CH₂)₁₂CH(CH₃).
- Properties : Long branched chain; very low Tg (≈ -60°C), excellent flexibility, and UV resistance.
- Applications : Automotive coatings, adhesives, and sealants .
- Contrast: 2-Methylnonyl methacrylate, with a shorter chain (C10 vs. C13), offers a balance between flexibility and mechanical strength, suitable for industrial coatings .
Isobutyl Methacrylate
- Structure : CH₂=C(CH₃)COOCH₂CH(CH₃)₂.
- Properties : Branched C4 chain; Tg ≈ 20°C.
- Applications : Reactive diluents, lubricant additives .
- Contrast: The longer nonyl chain in 2-methylnonyl methacrylate provides greater plasticizing efficiency and compatibility with non-polar polymers .
Physical and Chemical Properties
Table 1 summarizes inferred properties of 2-methylnonyl methacrylate compared to analogues:
| Property | 2-Methylnonyl Methacrylate | Methyl Methacrylate | Iso-Tridecyl Methacrylate | 2-Hydroxyethyl Methacrylate |
|---|---|---|---|---|
| Molecular Weight | ~228 g/mol | 100.12 g/mol | ~298 g/mol | 130.14 g/mol |
| Tg (Polymer) | ~-30°C (estimated) | 105°C | -60°C | 55°C |
| Solubility | High in hydrocarbons | Polar solvents | Hydrocarbons, oils | Water (limited), alcohols |
| Hydrophobicity | High | Moderate | Very high | Low |
| Key Applications | Flexible coatings, sealants | Rigid plastics | UV-resistant coatings | Hydrogels, medical devices |
Data inferred from structural analogs in .
Performance in Copolymers
2-Methylnonyl methacrylate is often copolymerized with other methacrylates to tailor material properties:
- With Methyl Methacrylate : Reduces brittleness in PMMA, enhancing impact resistance .
- With 2-Ethylhexyl Acrylate : Improves low-temperature flexibility in adhesives .
- Contrast with Epoxy-Containing Methacrylates: Unlike glycidyl methacrylate (), 2-methylnonyl methacrylate cannot participate in crosslinking reactions but improves elongation at break in polymers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
